molecular formula C14H8F6 B1605544 4,4'-Bis(trifluoromethyl)biphenyl CAS No. 581-80-6

4,4'-Bis(trifluoromethyl)biphenyl

Cat. No. B1605544
CAS RN: 581-80-6
M. Wt: 290.2 g/mol
InChI Key: ITBRQMPOQQZNFT-UHFFFAOYSA-N
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Description

'4,4'-Bis(trifluoromethyl)biphenyl' is a chemical compound that belongs to the family of biphenyl derivatives. It is also known as 'BTFMB' and has a molecular formula of C14H8F6. This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Photocatalysis

This compound is used in Ir (III) complexes which are suitable for use in photocatalysis. Photocatalysis is a process where light energy is used to accelerate a photoreaction. This application is crucial in fields like environmental purification and the synthesis of fine chemicals .

Phosphorescent OLEDs

4,4’-Bis(trifluoromethyl)biphenyl: is also utilized in the production of phosphorescent Organic Light-Emitting Diodes (OLEDs) . These OLEDs are known for their high efficiency and are used in various display and lighting technologies .

Polyimide Resin Production

Due to its excellent thermal stability and chemical resistance, this compound finds extensive use in the production of Polyimide Resin . Polyimide resins are used in high-temperature resistant materials, electronics, and aerospace industries .

Organic Synthesis

It serves as a precursor in organic synthesis for preparing various organic compounds. Its unique structure allows for the creation of complex molecules used in pharmaceuticals and agrochemicals .

Optoelectronic Materials

The compound is involved in the preparation of semi-alicyclic transparent polyimide films for optocommunication applications . These materials are essential for creating components that transmit data using light, such as optical fibers .

Fluorinated Building Blocks

As a fluorinated diamine building block, it’s engaged in the synthesis of advanced materials that require the incorporation of fluorine atoms for enhanced properties like chemical resistance and thermal stability .

properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRQMPOQQZNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347790
Record name 4,4'-Bis(trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(trifluoromethyl)biphenyl

CAS RN

581-80-6
Record name 4,4'-Bis(trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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